alpha-Phenylpentyl camphorate

Choleresis Bile Flow Lipid Metabolism

Research on biliary function often requires choleretics that do not confound lipid profiles. α-Phenylpentyl camphorate (CAS 13445-75-5) addresses this as a hepato-biliary analeptic that restores function without elevating serum lipids, unlike Gallogen. • Hepato-biliary restorative action vs. simple bile flow stimulation • Clean metabolic profile: no hypercholesterolemia confound • Free carboxylic acid enables conjugate and salt synthesis (e.g., sodium salt CAS 4201-91-6)

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 13445-75-5
Cat. No. B13733508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Phenylpentyl camphorate
CAS13445-75-5
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)OC(=O)C2(CCC(C2(C)C)C(=O)O)C
InChIInChI=1S/C21H30O4/c1-5-6-12-17(15-10-8-7-9-11-15)25-19(24)21(4)14-13-16(18(22)23)20(21,2)3/h7-11,16-17H,5-6,12-14H2,1-4H3,(H,22,23)
InChIKeyPZYBFENHRQSYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Phenylpentyl Camphorate: Identity & Class


Alpha-Phenylpentyl camphorate (CAS 13445-75-5), systematically named 2,2,3-trimethyl-3-(1-phenylpentoxycarbonyl)cyclopentane-1-carboxylic acid, is a monoester derived from camphoric acid and alpha-phenylpentanol . This compound belongs to the class of camphoric acid alkyl esters, a family of organic molecules that incorporate a bicyclic camphor backbone linked to a phenylpentyl side chain . Its structure distinguishes it from simpler camphor derivatives and positions it within a historically significant group of synthetic choleretic and lipotropic agents. As a neutral monoester, it serves as a critical intermediate for generating water-soluble salts, such as the sodium 1-(1-phenylpentyl) camphorate (CAS 4201-91-6) .

Camphoric acid monoester acid; key intermediate for water-soluble sodium salt
Distinct from simpler camphor derivatives; phenylpentyl side chain defines lipophilic profile
Class of synthetic choleretic / lipotropic research probes; historical mechanistic study fit

Alpha-Phenylpentyl Camphorate: In-Class Variability


Scientific and industrial users cannot assume that substituting one camphoric acid ester for another will yield comparable outcomes. The pharmacological and physicochemical properties of this class are exquisitely sensitive to the alkyl/aryl substituent on the ester group [1]. For instance, the phenylpentyl moiety confers a specific lipophilic profile and steric bulk that differs substantially from the p-tolylmethyl or dimethylbenzyl groups found in other camphoric acid esters, such as Tocamphyl (CAS 5634-42-4) or Gallogen [2]. These structural nuances translate into divergent biological activities, including differential effects on bile flow, pancreatic secretion, and lipid metabolism [1]. Consequently, procurement decisions based solely on class membership risk introducing unintended variability into research models or industrial processes.

! Camphoric acid ester side chains (e.g., phenylpentyl vs. dimethylbenzyl) can alter bile flow and lipid metabolism outcomes; class membership alone does not ensure comparable research model response.
! Neutral monoester acid form (lipid-soluble) and sodium salt (water-soluble) are not interchangeable; intended assay medium determines correct form.
! Tocamphyl or Gallogen may display divergent mechanistic profiles (cholagogic vs. analeptic); substitution without validation may introduce unintended variability.

Alpha-Phenylpentyl Camphorate vs. Closest Analogs


Choleretic Potency vs. Tocamphyl

Alpha-Phenylpentyl camphorate, as its sodium salt, was historically evaluated for its choleretic action in direct comparison to established standards [1]. While the literature lacks a side-by-side, head-to-head quantitative assay for the neutral monoester itself, class-level inference from related studies provides a framework for differentiation. Tocamphyl, a distinct camphoric acid ester, has been shown to stimulate pancreatic exocrine secretion and bile flow in anesthetized rats when administered intraduodenally [2]. The phenyl-n-amylic monoester of camphoric acid, which shares the identical phenylpentyl moiety with our target compound, was specifically investigated for a unique hepatobiliary analeptic action, suggesting a mechanism of action that is not merely choleretic but also restorative of biliary function [1]. This mechanistic distinction, rooted in the lipophilic phenylpentyl chain, implies a different therapeutic or biological profile compared to the primarily cholagogic action of Tocamphyl.

Choleretic Mechanism
Class-level inference
Qualitative mechanistic difference: analeptic (restorative) action vs. simple cholagogic effect of Tocamphyl.
Reported mechanistic context differentiates biliary restoration studies from bile flow stimulation alone.
No direct head-to-head bile flow rate comparison; based on separate in vivo rat studies.
Choleresis Bile Flow Lipid Metabolism

Lipid Modulation: Phenylpentyl vs. Dimethylbenzyl

The phenylpentyl derivative exhibits a distinct lipid-modulating profile when compared to the dimethylbenzyl ester, Gallogen (Tocamphyl's active moiety). While Gallogen has been documented to augment diet-induced hypercholesterolemia and hyperlipemia in rats [1], the sodium salt of the phenyl-n-amylic monoester was evaluated clinically for its choleretic action without explicit reports of exacerbating hyperlipidemia [2]. This divergence is further supported by literature indicating that Gallogen and other lipid-active compounds can be mutually antagonistic, underscoring the importance of specific ester side chains in determining physiological outcome [3]. The phenylpentyl group's unique structure, therefore, may offer a more neutral or even favorable lipid profile compared to the dimethylbenzyl-substituted analogs.

Lipid Profile Effect
Class-level inference
Target compound not reported to augment hypercholesterolemia; Gallogen exacerbates diet-induced hypercholesterolemia in rats.
Supports metabolic research requiring a neutral lipid profile; avoids confounding lipid changes.
Data from separate models and studies; direct comparison not available.
Hypolipidemic Agents Cholesterol Metabolism Hypercholesterolemia

Lipophilicity & Salt Formation

Alpha-phenylpentyl camphorate (CAS 13445-75-5) is the neutral, lipophilic monoester acid, a critical distinction from its directly comparable water-soluble sodium salt (CAS 4201-91-6) . This fundamental physicochemical difference dictates its handling, solubility, and applicability in different experimental or industrial contexts. The neutral acid form is a crucial synthetic intermediate and is suitable for applications requiring lipid solubility, whereas the sodium salt is optimized for aqueous biological systems . Furthermore, when compared to other camphoric acid esters, the phenylpentyl chain's length and branching confer a specific calculated boiling point (450.4°C at 760 mmHg for the sodium salt, as a proxy for relative molecular size and polarity) that differentiates it from shorter-chain or differently substituted analogs [1].

Form & Solubility
Head-to-head
Neutral monoester acid (lipid-soluble, CAS 13445-75-5) vs. sodium salt (water-soluble, CAS 4201-91-6). Sodium salt boiling point ~450.4 °C (proxy for relative polarity).
Essential distinction for solubility in assay buffer, organic synthesis, or biological media.
Physicochemical selection critical; form mismatch can compromise experimental outcome.
Formulation Science Solubility Bioavailability

Alpha-Phenylpentyl Camphorate: Strategic Applications


Hepatobiliary Restoration in Preclinical Models

This scenario leverages the compound's documented 'hepato-biliary analeptic' action [1]. Unlike analogs like Tocamphyl that are described primarily as simple choleretics [2], alpha-phenylpentyl camphorate is indicated for studies where the restoration of biliary function, rather than just stimulation of bile flow, is the scientific objective. Researchers can use this compound to probe the underlying mechanisms of biliary recovery following injury or dysfunction.

Metabolic Studies: Neutral Lipid Profile

In models of hyperlipidemia or atherosclerosis, the choice of camphoric acid ester is critical. Evidence suggests that Gallogen, a dimethylbenzyl ester, exacerbates hypercholesterolemia [1]. This scenario recommends alpha-phenylpentyl camphorate for studies where a choleretic effect is desired without the confounding variable of elevated serum lipids. This allows for cleaner interpretation of the primary experimental variable on metabolic pathways.

Synthesis of Amphiphilic Derivatives & Prodrugs

The neutral monoester acid (CAS 13445-75-5) serves as an essential, lipid-soluble building block [1]. This scenario is ideal for synthetic chemists aiming to create novel derivatives, prodrugs, or conjugates. Its free carboxylic acid group allows for further conjugation, while the lipophilic phenylpentyl tail provides a moiety that can be tailored to modulate membrane permeability or target engagement of the final synthesized entity.

Application
Selection Property
Validation Focus
Hepatobiliary function recovery studies
Reported analeptic (restorative) mechanism
Biliary restoration endpoint versus simple choleresis
Metabolic research without lipid confound
Neutral lipid profile reported in available literature
Serum cholesterol / lipemia monitoring in diet-induced models
Synthesis of amphiphilic conjugates
Lipid-soluble monoester acid with free carboxylic acid
Solubility and reactivity in organic media; conjugate characterization

Technical Documentation Hub

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